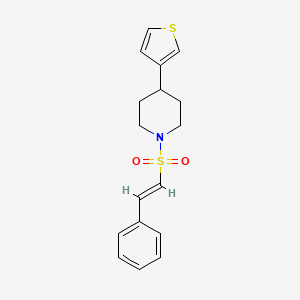

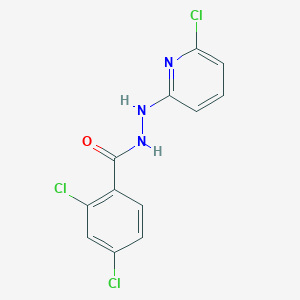

(E)-1-(styrylsulfonyl)-4-(thiophen-3-yl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-1-(styrylsulfonyl)-4-(thiophen-3-yl)piperidine, also known as STS-135, is a synthetic cannabinoid compound that has gained attention in recent years due to its potential therapeutic applications in various medical fields. This compound is known for its ability to interact with the endocannabinoid system, which plays a crucial role in regulating various physiological processes in the body.

Scientific Research Applications

Anticancer Activity

One significant application of compounds similar to (E)-1-(styrylsulfonyl)-4-(thiophen-3-yl)piperidine is in the field of anticancer research. A study highlighted the anti-breast cancer activity of novel compounds including thiophene derivatives, which possess a biologically active sulfone moiety. These compounds were synthesized and evaluated against the human breast cancer cell line (MCF7), with some showing better activity than the reference drug Doxorubicin (Al-Said et al., 2011).

Biological Evaluation and Synthesis

In the realm of medicinal chemistry, the synthesis and biological evaluation of compounds containing sulfonyl moiety, including those with piperidine rings, have been conducted. These studies aim at discovering new potent membrane-bound phospholipase A2 inhibitors, showcasing the diverse biological activities these compounds can exhibit (Oinuma et al., 1991). Another study focused on synthesizing a new series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, which were evaluated for their activity against butyrylcholinesterase (BChE) enzyme, highlighting the potential of these compounds in addressing neurodegenerative diseases (Khalid et al., 2016).

Antimicrobial Activity

Further extending the utility of sulfonamide-based compounds, research into their antimicrobial properties has been conducted. For instance, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety were prepared and their antimicrobial activity was discussed, with some compounds found to be active, showcasing their potential in combating microbial infections (Ammar et al., 2004).

Electrophysical and Structural Studies

Ionic liquid crystals, incorporating piperidinium, piperazinium, and morpholinium cations, have been studied for their rich mesomorphic behavior and potential applications in various electrochemical processes. The study of their structure-effect on electrochemical windows (EWs) indicates the vast potential of these compounds in industrial applications (Hayyan et al., 2013).

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by (E)-1-(styrylsulfonyl)-4-(thiophen-3-yl)piperidine are currently unknown. Sulfonyl compounds have been found to interact with various biochemical pathways, including those involved in inflammation, cell proliferation, and neurotransmission

Action Environment

The action, efficacy, and stability of (E)-1-(styrylsulfonyl)-4-(thiophen-3-yl)piperidine can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules or ions, and the specific cell or tissue type. For example, the stability of many sulfonyl compounds can be affected by the pH of the environment

properties

IUPAC Name |

1-[(E)-2-phenylethenyl]sulfonyl-4-thiophen-3-ylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S2/c19-22(20,13-9-15-4-2-1-3-5-15)18-10-6-16(7-11-18)17-8-12-21-14-17/h1-5,8-9,12-14,16H,6-7,10-11H2/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGCZOQDPXIIRT-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C2=CSC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(styrylsulfonyl)-4-(thiophen-3-yl)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2878922.png)

![N-(2-((8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)-4-methylphenyl)acetamide](/img/structure/B2878923.png)

![6-[3-(dimethylamino)acryloyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2878925.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2878928.png)

![[(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol](/img/structure/B2878934.png)

![5-cyano-4-(furan-2-yl)-2-methyl-N-(3-methylphenyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2878935.png)

![3-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2878939.png)